2-Nitrodiphenylamine
CAS No.: 119-75-5
VCID: VC0016788
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Nitrodiphenylamine is an organic chemical compound with the formula C~6~H~5~NHC~6~H~4~NO~2~ . It is a nitrated derivative of diphenylamine, appearing as a red solid, often in the form of flakes or powder . While polar, it exhibits hydrophobic properties . 2-Nitrodiphenylamine is used as a stabilizer for synthetic rubbers, explosives, and propellants such as Otto fuel II and smokeless powders . It helps control the explosion rate of propylene glycol dinitrate . As a stabilizer, it eliminates acidic nitrates and nitrogen oxides produced by the gradual decomposition of nitric acid esters, preventing further decomposition . Typically, it constitutes 1-2% of the mixture, with amounts exceeding 2% potentially degrading the propellant's ballistic properties . A remaining content of less than 0.5% (from an initial 2%) necessitates increased monitoring, and less than 0.2% warrants immediate disposal due to the risk of autoignition . The compound is also utilized as an intermediate in organic synthesis and as a solvent dye . 2-Nitrodiphenylamine has a melting point of 74-76 °C and a boiling point of 346 °C . It is insoluble in water and may be sensitive to prolonged exposure to air . It should be kept in a dark place under an inert atmosphere at room temperature . Other stabilizers with similar functions include 4-nitrodiphenylamine and N-nitrosodiphenylamine . Diphenylamine (DPA) and N-methyl-p-nitroaniline (MNA), also used in IMX-101, are more commonly employed for similar purposes . |
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CAS No. | 119-75-5 |
Product Name | 2-Nitrodiphenylamine |
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 2-nitro-N-phenylaniline |
Standard InChI | InChI=1S/C12H10N2O2/c15-14(16)12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13H |
Standard InChIKey | RUKISNQKOIKZGT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Synonyms | o-Nitrodiphenylamine; o-Nitro-N-phenylaniline; o-(Phenylamino)nitrobenzene; NSC 105613; NSC 4754; NSC 629274; N-Phenyl-2-nitroaniline; 2-Nitro-N-phenyl-benzenamine; |
PubChem Compound | 8407 |
Last Modified | Sep 14 2023 |
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